(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
The compound is a derivative of diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a competitive and irreversible inhibitor of prostaglandin synthetase . The empirical formula for diclofenac is C14H10Cl2NNaO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, solubility, and density. For example, diclofenac has a melting point of 283-285 °C and is soluble in methanol .Scientific Research Applications
Synthesis and Characterization
Rapid Synthesis of Heterocyclic Compounds : Compounds like 2-(2,4-dichlorophenyl)-2,5-dimethyl-3-(substituted-1',3'-benzothiazol-2'-yl)-1,3-thiazolidin-4-ones, similar in structure to (4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, have been synthesized using microwave-assisted methods. This process is efficient for creating pharmacologically active heterocyclic compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).
X-ray Diffraction Studies : The structural analysis of thiazolidine-4-carboxylate derivatives has been conducted using X-ray diffraction, providing insights into their crystalline structures and properties (Güiza et al., 2020).
Biological Activities
Antimicrobial Properties : Various derivatives of thiazolidine-4-carboxylic acid have shown promising antibacterial and antifungal activities. Compounds like 7-chloro-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-[4-(2-substituted phenyl-4-oxo- thiazolidin-3-yl)phenyl]sulfonamido-quinazolin-4(3H)-ones exhibited significant antimicrobial effects against organisms like Candida albicans (Patel, Patel, & Patel, 2010).
Antioxidant and Antitumor Evaluation : Some thiazolidine derivatives have been synthesized and evaluated for their antioxidant and antitumor properties. This research highlights the potential of these compounds in therapeutic applications (Gouda & Abu‐Hashem, 2011).
Pharmacological Evaluation : The pharmacological activities of various synthesized thiazolidine derivatives have been assessed, with many showing notable antibacterial properties. This research contributes to the development of new drugs and treatments (Sayyed et al., 2006).
Green Chemistry and Synthesis
- Eco-friendly Synthesis Approaches : Efforts have been made to synthesize thiazolidine-4-carboxylic acid derivatives using green chemistry principles. These methods aim to reduce environmental impact and improve cost-effectiveness (Shaikh et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15)/t7-,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGNWGVBQYUAB-YOXFSPIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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